

SKLB4771: A Comparative Guide to Its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

SKLB4771 has emerged as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a crucial receptor tyrosine kinase involved in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations leading to the constitutive activation of FLT3 are a hallmark of Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[1] [2][3] This guide provides a comparative analysis of the selectivity profile of **SKLB4771** against its primary target and other kinases, supported by available experimental data.

Quantitative Kinase Inhibition Profile of SKLB4771

The inhibitory activity of **SKLB4771** has been quantified against its primary target, FLT3, and a selection of other kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.



Kinase Target	IC50 (nM)
FLT3	10
Aurora A	1500
FMS	2800
FLT4	3700
c-Kit	6800

This data indicates that **SKLB4771** is highly potent against FLT3, with significantly lower potency against the other tested kinases, suggesting a favorable selectivity profile. However, it is important to note that this is not an exhaustive list, and a comprehensive kinome-wide scan would provide a more complete picture of its off-target effects.

Experimental Protocols

The determination of the inhibitory potency of compounds like **SKLB4771** is typically achieved through in vitro biochemical kinase assays. While the specific protocol for the data presented above is not publicly available, a general and widely accepted methodology is detailed below.

In Vitro Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. A common method involves quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

- Recombinant human kinase (e.g., FLT3)
- Kinase-specific substrate (e.g., a synthetic peptide)
- Adenosine triphosphate (ATP)
- Test compound (e.g., SKLB4771) dissolved in Dimethyl Sulfoxide (DMSO)



- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[4]
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Multi-well assay plates (e.g., 384-well)
- Luminometer

Procedure:

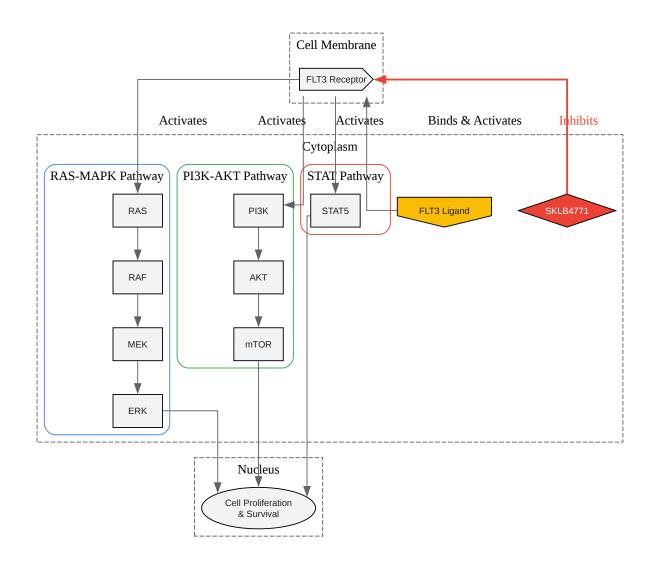
- Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer to achieve a range of final assay concentrations. A DMSO-only control is included to represent 100% kinase activity.
- Reaction Setup: The recombinant kinase and its specific substrate are mixed in the kinase assay buffer.
- Initiation of Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-120 minutes) to allow for enzymatic activity.[5]
- Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced
 is measured using a detection reagent. For instance, with the ADP-Glo[™] assay, a reagent is
 added to deplete the remaining ATP, followed by another reagent that converts the generated
 ADP into a luminescent signal.[4]
- Data Analysis: The luminescent signal is measured using a luminometer. The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]



Signaling Pathway and Experimental Workflow Visualizations

To better understand the biological context of **SKLB4771**'s action and the experimental process for its characterization, the following diagrams are provided.

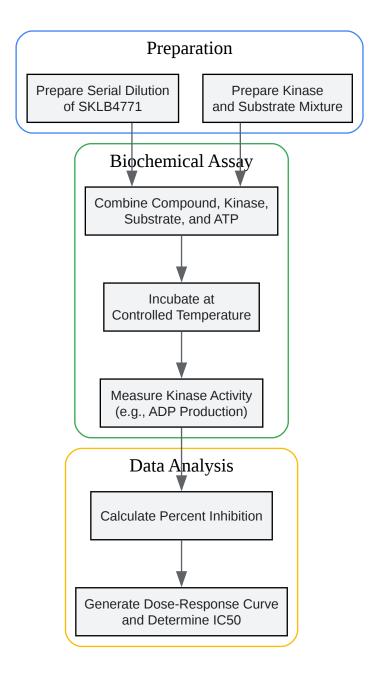




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FLT3 Signaling Pathway and Inhibition by SKLB4771.





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General Experimental Workflow for Kinase Inhibitor Profiling.

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